molecular formula C17H15ClN2O5S B3063778 [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

Cat. No.: B3063778
M. Wt: 394.8 g/mol
InChI Key: QQCSUWGQBREWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate is a complex organic compound with a molecular formula of C17H15ClN2O5S and a molecular weight of 394.8 g/mol. This compound is known for its unique structure, which includes a quinolinone sulfooxime moiety. It is an inhibitor of Na-K-Cl cotransporters 1 and 2, exhibiting diuretic activity.

Properties

Molecular Formula

C17H15ClN2O5S

Molecular Weight

394.8 g/mol

IUPAC Name

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

InChI

InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24)

InChI Key

QQCSUWGQBREWRO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

Synonyms

7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid
alilusem
alilusem potassium
M 17055
M-17055
M17055

Origin of Product

United States

Preparation Methods

The synthesis of [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate involves multiple steps. The initial step typically includes the formation of the quinolinone core, followed by the introduction of the sulfooxime group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinolinone moiety, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfooxime groups, resulting in a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s inhibitory effect on Na-K-Cl cotransporters makes it valuable in studying ion transport mechanisms in cells.

    Medicine: Due to its diuretic activity, it is researched for potential therapeutic applications in conditions requiring diuresis.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate involves its interaction with Na-K-Cl cotransporters 1 and 2. By inhibiting these transporters, the compound disrupts the ion balance within cells, leading to increased excretion of sodium, potassium, and chloride ions. This diuretic effect is beneficial in conditions where fluid retention is a concern.

Comparison with Similar Compounds

Similar compounds to [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate include other quinolinone derivatives and sulfooxime-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, quinolinone derivatives may have different substituents on the quinoline ring, leading to variations in their pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 2
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.